Product packaging for Dicyclopenta[cd,lm]perylene(Cat. No.:CAS No. 80879-80-7)

Dicyclopenta[cd,lm]perylene

Cat. No.: B13018196
CAS No.: 80879-80-7
M. Wt: 300.4 g/mol
InChI Key: STKSNWOTLMRYFR-UHFFFAOYSA-N
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Description

Contextualization within Cyclopenta-fused Polycyclic Aromatic Hydrocarbons (CP-PAHs)

Dicyclopenta[cd,lm]perylene belongs to the class of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), which are characterized by the presence of one or more five-membered rings fused to a larger polycyclic aromatic core. researchgate.netrsc.org These compounds are a subset of non-alternant hydrocarbons, which differ from their alternant counterparts (containing only even-membered rings) in their electronic structure and reactivity. acs.orgresearchgate.net The inclusion of five-membered rings disrupts the electron distribution, leading to unique optoelectronic properties. acs.orgresearchgate.net

CP-PAHs are of considerable interest due to their potential as electronically and biologically active materials. researchgate.netrsc.org The presence of the five-membered ring can induce strain and alter the aromaticity of the molecule, influencing its physical and chemical behavior. cdnsciencepub.comcdnsciencepub.com For instance, some CP-PAHs have demonstrated notable mutagenic properties. nih.govingentaconnect.com The study of CP-PAHs is crucial for understanding the structure and stability of complex carbon-rich materials like asphaltenes found in crude oil. cdnsciencepub.com

Significance in Advanced Materials and Organic Electronics Research

The unique electronic characteristics of this compound and related CP-PAHs make them promising candidates for applications in advanced materials and organic electronics. researchgate.netontosight.ai Their molecular structure can be tailored to create materials with specific optical and electronic properties, suitable for use in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. ontosight.aiconicet.gov.ar

Donor-acceptor copolymers incorporating this compound acceptor units have been synthesized and investigated for their potential in organic electronics. acs.orgbohrium.com The ability to functionalize these molecules allows for the tuning of their electronic energy levels, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is critical for designing efficient electronic devices. ajol.infonih.gov Some perylene-based systems have shown potential for ambipolar charge transport, meaning they can conduct both positive (holes) and negative (electrons) charges, a desirable characteristic for complex circuits. rsc.orgrsc.orgnih.govnih.gov

Historical Development of Perylene-Based Systems and Annulation Chemistry

Perylene (B46583) and its derivatives have a long history in the development of dyes and pigments due to their intense light absorption and high fluorescence quantum yields. researchgate.netnih.gov Over the past few decades, research has expanded to explore their semiconducting properties. nih.govrsc.org The development of synthetic methods, particularly annulation chemistry, has been pivotal in creating a wide array of perylene-based structures. conicet.gov.arrsc.org

Annulation, the formation of a new ring onto an existing molecule, allows for the extension of the π-conjugated system of perylene, thereby modifying its electronic and optical properties. nih.govrsc.org Techniques like palladium-catalyzed cyclopentannulation and Scholl cyclodehydrogenation have been instrumental in synthesizing complex CP-PAHs, including derivatives of this compound. nih.govsemanticscholar.org These synthetic advancements have enabled researchers to systematically study the structure-property relationships in these fascinating molecules. cdnsciencepub.comuidaho.edu

Scope and Objectives of Current Research Landscape

The current research landscape for this compound and related compounds is focused on several key areas. A primary objective is the synthesis of novel derivatives with tailored properties for specific applications in organic electronics. acs.orgnih.gov This includes the development of new synthetic routes that are more efficient and allow for precise control over the final molecular structure. nih.govnih.gov

Another major focus is the detailed characterization of their photophysical and electronic properties through a combination of experimental techniques and theoretical calculations. cdnsciencepub.comajol.infoacs.org Understanding the fundamental relationship between molecular structure and electronic behavior is crucial for the rational design of new materials. ajol.info Furthermore, researchers are exploring the self-assembly of these molecules in the solid state, as the packing arrangement significantly influences the charge transport properties of the resulting thin films. acs.orgnist.gov The ultimate goal is to harness the unique properties of this compound and its analogs to create next-generation organic electronic devices with enhanced performance and stability. ontosight.aimdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H12 B13018196 Dicyclopenta[cd,lm]perylene CAS No. 80879-80-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80879-80-7

Molecular Formula

C24H12

Molecular Weight

300.4 g/mol

IUPAC Name

heptacyclo[13.5.2.22,5.03,11.04,8.012,21.018,22]tetracosa-1(21),2,4,6,8,10,12,14,16,18(22),19,23-dodecaene

InChI

InChI=1S/C24H12/c1-2-14-6-10-18-20-12-8-16-4-3-15-7-11-19(24(20)22(15)16)17-9-5-13(1)21(14)23(17)18/h1-12H

InChI Key

STKSNWOTLMRYFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C3C4=CC=C5C=CC6=C5C4=C(C=C6)C7=C3C2=C1C=C7

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of Dicyclopenta Cd,lm Perylene and Its Precursors

Palladium-Catalyzed Cyclopentannulation Reactions for Dicyclopenta[cd,lm]perylene Scaffolds

A cornerstone in the synthesis of this compound-based materials is the palladium-catalyzed cyclopentannulation reaction. This method efficiently constructs the five-membered rings fused to the perylene (B46583) core, creating a class of compounds known as cyclopentafused polycyclic aromatic hydrocarbons (CP-PAHs). acs.orgbeilstein-journals.org The reaction typically involves the annulation of an alkyne and a dibromoaryl compound to form the characteristic cyclopentannulated structure. rsc.orgresearchgate.net This strategy has been successfully extended to polymerization, yielding donor-acceptor copolymers with tunable electronic properties. chemrxiv.org

The properties of the final polymers are heavily dependent on the design of the monomers used in the cyclopentannulation polymerization. This process involves the copolymerization of a dibromo-functionalized acceptor unit with a diethynyl-containing donor unit. For the synthesis of polymers incorporating this compound, various donor monomers have been explored to modulate the electronic and optical characteristics of the resulting materials. chemrxiv.org

A series of donor-acceptor copolymers have been prepared by pairing acceptor units like this compound with electron-donating diethynyl monomers. The selection of these donor groups allows for precise control over the polymer's band gap and molecular weight. chemrxiv.org For instance, molecular weights (Mn) ranging from 6 to 14 kDa and optical band gaps between 1.38 and 1.85 eV have been achieved. chemrxiv.org

Donor Monomer UnitAcceptor UnitResulting Polymer Mn (kDa)Optical Band Gap (eV)
Benzo[1,2-b:4,5-b']dithiopheneThis compound6-141.38-1.85
Thieno[3,2-b]thiopheneThis compound6-141.38-1.85
4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrroleThis compound6-141.38-1.85

Data synthesized from research on donor-acceptor copolymers. chemrxiv.org

The success of the cyclopentannulation reaction hinges on the careful optimization of catalytic conditions. The choice of catalyst, temperature, and additives can significantly impact the yield, molecular weight, and purity of the resulting polymers. A common catalytic system for the synthesis of related CP-PAHs involves a palladium(0) catalyst, such as Pd(PPh₃)₂Cl₂, often used in conjunction with a copper co-catalyst like CuSO₄ on an alumina (B75360) support. acs.org

Reactions are typically carried out in a refluxing solvent like benzene (B151609) to provide the necessary thermal energy. acs.org While specific optimization data for this compound polymers is proprietary to individual research groups, the general principles involve adjusting catalyst loading to balance reaction rate and cost, and controlling the temperature to manage side reactions and ensure consistent polymer growth.

The versatility of the palladium-catalyzed cyclopentannulation is enhanced by its compatibility with a range of dibromoaryl derivatives. This allows for the synthesis of a wide array of CP-PAH structures. For instance, the reaction between 9,10-dibromoanthracene (B139309) and various bis(arylethynyl)arenes has been shown to produce donor-acceptor polymers that can be further transformed into complex ladder-type structures. osti.govnih.gov The choice of the dibromoaryl precursor is critical as it defines the core aromatic unit of the resulting polymer backbone. By substituting different dibromoaryl compounds, researchers can systematically alter the electronic and structural properties of the final material. rsc.org

Cyclodehydrogenation Strategies in this compound Synthesis

Following the initial polymerization, a crucial subsequent step is cyclodehydrogenation. This process is employed to planarize the polymer chains, extend the π-conjugated system, and form rigid, ladder-like structures. osti.govnih.gov This transformation is essential for enhancing the material's charge transport capabilities and tuning its optical properties. osti.gov

The Scholl reaction is a powerful oxidative cyclodehydrogenation method used extensively in the synthesis of large PAHs and nanographenes. rsc.orgnih.gov In the context of this compound-containing polymers, the Scholl reaction is used to form new carbon-carbon bonds, effectively "stitching" together adjacent aryl units along the polymer backbone. osti.gov

This reaction is typically promoted by a Lewis acid in combination with an oxidant. A common and effective reagent system is iron(III) chloride (FeCl₃). osti.govresearchgate.net Alternative conditions may employ other Lewis acids such as aluminum chloride (AlCl₃) or an oxidizing system like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a strong acid like trifluoromethanesulfonic acid (TfOH) or methanesulfonic acid. researchgate.netrsc.org The choice of reagent can be critical, as different conditions can sometimes lead to different cyclization products. researchgate.netrsc.org The successful application of the Scholl reaction converts the initially flexible polymer chains into highly conjugated, planar systems. rsc.orgresearchgate.net

Reagent SystemReaction TypePurpose
FeCl₃Scholl CyclodehydrogenationPlanarization and C-C bond formation to create ladder polymers. osti.gov
AlCl₃Scholl CyclodehydrogenationUsed for constructing extended PAHs, often at elevated temperatures. nih.gov
DDQ / TfOHOxidative CyclodehydrogenationAlternative to traditional Scholl conditions, can offer different selectivity. rsc.org

The ultimate goal of applying cyclodehydrogenation to the precursor polymers is the creation of rigid ladder polymers. osti.gov These structures, where the polymer backbone is doubly fused, eliminate bond rotations between adjacent aromatic units. This forced planarity enhances π-orbital overlap, leading to improved electronic conjugation. osti.gov

The conversion to a ladder structure has profound effects on the material's properties. For example, polymers subjected to FeCl₃-promoted cyclodehydrogenation exhibit significantly narrowed optical band gaps, in the range of 1.17–1.29 eV. osti.govnih.gov These materials also demonstrate desirable semiconductor characteristics, often behaving as p-type semiconductors in organic field-effect transistors (OFETs). osti.govnih.gov The formation of these rigid, well-defined ladder polymers is a key strategy for developing high-performance organic electronic materials. osti.gov

Polymerization Techniques for this compound-Containing Materials

Cyclopentannulation Polymerization for Donor-Acceptor Copolymers

Cyclopentannulation polymerization has emerged as a powerful method for synthesizing donor-acceptor (D-A) copolymers featuring this compound (DCPP) units. This palladium-catalyzed reaction typically involves the copolymerization of a dibrominated DCPP acceptor monomer with various bis(arylethynyl)arene donor monomers. acs.orgosti.gov The process constructs a new cyclopentadiene (B3395910) ring, effectively fusing the donor and acceptor moieties and extending the conjugated backbone of the resulting polymer.

A series of D-A copolymers have been successfully prepared using this technique, pairing DCPP acceptor units with diethynyl-containing donor groups. chemrxiv.org Examples of donor units include benzo[1,2-b:4,5-b']dithiophene, thieno[3,2-b]thiophene, and 4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole. chemrxiv.org This synthetic approach allows for the creation of polymers with broad light absorption in the visible spectrum and optical band gaps ranging from 1.38 to 1.85 eV. chemrxiv.org

Incorporation of this compound as Electron Acceptor Units in Copolymers

The DCPP moiety functions as a potent electron acceptor unit within the backbone of conjugated copolymers due to its electron-deficient polycyclic aromatic hydrocarbon structure. chemrxiv.org In D-A copolymers, the DCPP unit is strategically paired with electron-rich donor units to create materials with tailored electronic properties. chemrxiv.orgrsc.org The resulting intramolecular charge-transfer interactions between the donor and acceptor segments lead to a reduction in the polymer's band gap and broad absorption characteristics. chemrxiv.org

The hydrocarbon acceptor character of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) like DCPP allows them to achieve a relatively low-lying lowest unoccupied molecular orbital (LUMO) energy level, which is beneficial for electron transport. rsc.org The specific electronic properties can be fine-tuned by varying the electron-donating strength of the co-monomer. For instance, copolymers incorporating donor units like thiophene (B33073) or 1,4-diethynyl-2,5-bis(octyloxy)-benzene with a related dicyclopenta[cd,jk]pyrene (B15184370) acceptor have demonstrated band gaps between 1.69 and 1.74 eV. rsc.org

Control of Polymer Molecular Weights and Architectures

The molecular weight and architecture of DCPP-containing polymers are critical parameters that influence their processability and performance in electronic devices. Control over these characteristics is typically achieved by carefully managing the polymerization conditions. In palladium-catalyzed reactions like cyclopentannulation or Suzuki coupling, factors such as reaction time, temperature, catalyst concentration, and monomer stoichiometry are crucial. osti.govnsf.gov

For instance, cyclopentannulation polymerizations have yielded DCPP-based copolymers with number-average molecular weights (Mn) in the range of 6–14 kDa. chemrxiv.org Similarly, related palladium-catalyzed copolymerizations have produced polymers with Mn values between 9 and 22 kDa. acs.orgosti.gov The precise control over initiator addition rates and monomer feed in living polymerization techniques can also be used to tailor not just the average molecular weight but also the shape of the molecular weight distribution, which in turn affects material properties. nsf.govresearchgate.net While complex architectures are possible, the focus often remains on linear D-A copolymers where the properties are tuned via the selection of donor and acceptor units. chemrxiv.org

Table 1: Examples of DCPP and Related Copolymers and their Properties

Acceptor Unit Donor Unit Polymerization Method Mn (kDa) Optical Band Gap (eV)
This compound Benzo[1,2-b:4,5-b']dithiophene Cyclopentannulation 6-14 1.38 - 1.85
This compound Thieno[3,2-b]thiophene Cyclopentannulation 6-14 1.38 - 1.85
This compound 4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole Cyclopentannulation 6-14 1.38 - 1.85
Dicyclopenta[cd,jk]pyrene Thiophene Cross-coupling - 1.69 - 1.74
Cyclopenta[hi]aceanthrylene Thieno[3,2-b]thiophene Cyclopentannulation 9-22 -

Modular Synthetic Approaches to this compound Derivatives

Functionalization of Perylene Diimide (PDI) Core for DCPP Synthesis

Perylene diimides (PDIs) are versatile precursors for the modular synthesis of a wide range of derivatives, including the core structure of DCPP. nih.gov The PDI framework allows for functionalization at several positions, primarily the imide nitrogen atoms and the aromatic core, specifically the "bay" (1, 6, 7, 12) and "ortho" (2, 5, 8, 11) positions. nih.govnih.gov

Synthetic strategies often begin with the perylene-3,4:9,10-tetracarboxylic acid dianhydride (PTCDA), which is reacted with primary amines to form the N,N-disubstituted PDI. researchgate.net From this basic PDI structure, further reactions can be performed to build the fused cyclopentane (B165970) rings characteristic of DCPP. This can involve transition-metal-catalyzed C-C bond-forming reactions on halogenated PDI precursors. nih.gov For example, ortho-functionalization using techniques like iridium-catalyzed direct borylation can install reactive handles, such as boronic ester groups (BPin), which can then be used in subsequent cross-coupling reactions to construct more complex, fused architectures. ucl.ac.uk

Selective Halogenation (e.g., Bromination) and Nitration for Further Derivatization

Selective halogenation, particularly bromination, of the PDI core is a cornerstone of modular synthetic approaches, providing key intermediates for further derivatization via cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig reactions. nih.govnih.gov Mild reaction conditions have been developed that allow for the controlled mono- or di-bromination of the PDI bay region. elsevierpure.comnih.gov

Varying the reaction conditions can control the selectivity of the bromination. nih.govgoogle.com For instance, specific protocols can yield 1,7-dibromo-PDI regioisomers, which are widely used starting materials for a variety of PDI derivatives. researchgate.netgoogle.com These brominated PDIs serve as versatile platforms; the bromine atoms can be substituted with various functional groups, including aryl, ethynyl, or amine moieties, to systematically modify the electronic and physical properties of the molecule. nih.govelsevierpure.com Similarly, nitration can introduce nitro groups onto the PDI core, which can also act as an alternative electrophilic coupling partner for Suzuki reactions, enabling the synthesis of mono-functionalized PDI derivatives. nih.gov

Table 2: Key Synthetic Intermediates and Reactions for DCPP Derivatization

Precursor Reaction Reagents/Catalyst Product Type
Perylene Dianhydride (PDA) Imidation Primary Amine (e.g., 2-octyldodecylamine) N,N-disubstituted PDI
Perylene Diimide (PDI) Direct Borylation Iridium catalyst Ortho-tetraborylated PDI (PDI-BPin)
Perylene Diimide (PDI) Bromination N-Bromosuccinimide (NBS) Mono- and Di-brominated PDIs
Dibromo-PDI Suzuki Coupling Boronic acids, Pd catalyst Bay-region functionalized PDIs
Mono-nitro-PDI Suzuki Coupling Boronic acids, Pd catalyst Mono-functionalized PDIs
Dibromo-PDI Buchwald-Hartwig Coupling 2,2'-dipyridylamine, Pd catalyst N-aryl functionalized PDIs

Post-Polymerization Functionalization of DCPP-derived Polymers

Post-polymerization functionalization is a powerful strategy for introducing diverse functionalities into polymers derived from this compound (DCPP), thereby tailoring their properties for specific applications. This approach allows for the synthesis of a common polymer backbone which can then be chemically modified in subsequent steps, providing access to a library of materials with varied characteristics without the need to synthesize each functionalized monomer individually. The rigid and aromatic nature of the DCPP backbone presents unique challenges and opportunities for such modifications. Drawing parallels from studies on other aromatic and ladder-type polymers, several methodologies can be envisaged for the functionalization of DCPP-derived polymers.

The primary sites for functionalization on a DCPP-derived polymer are the aromatic perylene core and the cyclopentene (B43876) rings. The reactivity of these sites can be exploited to introduce a variety of chemical groups, influencing properties such as solubility, electronic behavior, and processability. Key strategies include electrophilic aromatic substitution on the perylene unit and addition reactions on the cyclopentene double bonds.

One promising approach involves the direct C-H functionalization of the aromatic backbone. For instance, gold-catalyzed intermolecular hydroarylation has been demonstrated as a mild and chemoselective method to functionalize aromatic polymers. nih.govresearchgate.netacs.org This type of reaction could potentially be applied to DCPP-based polymers to introduce acrylate (B77674) functionalities, thereby modifying the polymer's physical properties.

Another versatile method is the Diels-Alder cycloaddition. jku.at If the DCPP-derived polymer contains suitable diene or dienophile moieties, this [4+2] cycloaddition reaction can be employed to graft a wide range of molecules onto the polymer backbone. This technique has been successfully used for the post-polymerization modification of aromatic polyimides, leading to materials with increased surface area and tailored functionalities such as bromine or sulfonate groups. jku.at

Furthermore, if the initial polymerization process allows for the incorporation of monomers with latent functional groups, these can be activated and transformed post-polymerization. This strategy has been applied to ladder polymers, where functional groups like alcohols, amines, and azides have been incorporated either through copolymerization or post-polymerization modification. researchgate.net For DCPP-derived polymers, this could involve copolymerizing DCPP with a functionalized comonomer, followed by chemical transformation of the incorporated functional group.

The table below summarizes potential post-polymerization functionalization reactions applicable to DCPP-derived polymers, based on methodologies successful with analogous polymer systems.

Reaction TypeReagents and ConditionsPotential Functional Groups IntroducedExpected Outcome on Polymer Properties
Gold-Catalyzed HydroarylationMethyl propiolate, Au catalyst (e.g., [Au(I) NHC]X), AgSbF6, in an inert solvent like CHCl3 at room temperature. researchgate.netMethyl acrylateIncreased polarity, potential for further modification of the acrylate group, altered solubility.
Diels-Alder CycloadditionRequires a diene or dienophile on the polymer. Reaction with a corresponding dienophile or diene (e.g., tetraphenylcyclopentadienone-based dienes for an alkyne-containing polymer) at elevated temperatures. jku.atBulky aromatic groups, halogens (e.g., Bromine), charged moieties (e.g., sulfonates). jku.atIncreased rigidity and surface area, introduction of sites for further reactions (e.g., cross-coupling from bromine), enhanced ion-exchange capacity with sulfonate groups.
Electrophilic Aromatic SubstitutionNitrating agents (e.g., HNO3/H2SO4), halogenating agents (e.g., Br2, FeCl3), or acylating agents (e.g., RCOCl, AlCl3). Conditions would need to be carefully controlled to avoid degradation of the polymer backbone.Nitro (-NO2), Halogen (-Br, -Cl), Acyl (-COR)Introduction of versatile handles for further functionalization (e.g., reduction of nitro to amine), altered electronic properties, and solubility.

It is important to note that the reaction conditions for these transformations would need to be carefully optimized for DCPP-derived polymers to ensure high efficiency and to avoid side reactions or degradation of the polymer backbone. The rigid nature of DCPP polymers might influence the accessibility of the reactive sites, potentially requiring more forcing conditions than for more flexible polymer chains.

Electronic Structure and Photophysical Mechanisms in Dicyclopenta Cd,lm Perylene Systems

Frontier Molecular Orbital Engineering and Analysis

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical determinants of the electronic and optical properties of organic semiconducting materials. In DCPP systems, these frontier orbitals can be precisely tuned through chemical modifications.

The HOMO level of DCPP derivatives can be modulated through the introduction of electron-donating or electron-withdrawing substituents. This tuning is crucial for optimizing charge injection and transport in electronic devices. For instance, the introduction of aryl substituents at the 1,7-positions of the perylene (B46583) core can systematically alter the HOMO energy level. Studies on 1,7-diaryl-substituted perylene diimides have shown that increasing the electron-donating ability of the aryl substituents leads to a progressive destabilization (increase in energy) of the HOMO level. nih.govntu.edu.tw This effect is attributed to the perturbation of the perylene core's HOMO by the substituents. nih.govntu.edu.tw

In the case of cyclopenta-fused perylene, the carbo-annulation has been shown to influence the HOMO energy level. Compared to the parent perylene, which has a HOMO level of -5.41 eV, a synthesized cyclopenta-fused perylene derivative exhibited a higher HOMO level at -5.37 eV. researchgate.net However, this was still lower than that of an N-annulated perylene derivative (-5.28 eV), indicating that the cyclopenta-fused system is less electron-rich. researchgate.net This demonstrates the potential to fine-tune the HOMO level by selecting the appropriate annulation strategy.

Table 1: HOMO Levels of Perylene and Selected Derivatives

Compound HOMO Level (eV)
Perylene -5.41
Cyclopenta-fused Perylene -5.37

This table presents a comparison of the Highest Occupied Molecular Orbital (HOMO) energy levels for perylene and two of its annulated derivatives, illustrating the impact of structural modifications on this key electronic parameter.

The fusion of cyclopentadiene (B3395910) rings to the perylene core is a key strategy for lowering the LUMO energy level. This is because the five-membered rings introduce sp²-hybridized carbon atoms that can delocalize the electron density of the LUMO, thereby stabilizing it. Theoretical studies on cyclopentadiene-annulated polycyclic aromatic hydrocarbons have shown that the electron affinity generally increases with the number of fused rings, which corresponds to a lowering of the LUMO level.

The synthesis of a cyclopenta-fused perylene has been reported to create a soluble, stable, and functionalizable building block with a smaller energy gap compared to the parent perylene. researchgate.net This reduction in the energy gap is a direct consequence of the modification of the frontier molecular orbitals, including the lowering of the LUMO. The cyclopentadiene moiety, therefore, plays a crucial role in designing DCPP systems with enhanced electron-accepting capabilities.

The fusion of the cyclopentadiene rings introduces a slight curvature to the perylene backbone, which can influence intermolecular packing in the solid state and, consequently, charge transport properties. The degree of conjugation within the perylene unit itself is largely maintained, with C-C bond lengths in substituted perylenes remaining within the typical range for π-conjugated systems. mdpi.com

The electronic effects of substituents on the perylene core are a primary tool for tuning energy levels. As observed in aryl-substituted perylene diimides, a linear correlation, described by the Hammett equation, can be established between the electronic nature of the substituents and the absorption maxima. nih.govntu.edu.tw This indicates that the electronic transitions have a degree of intramolecular charge-transfer character, with the substituent effects primarily perturbing the HOMO energy level of the perylene core. nih.govntu.edu.tw

Band Gap Modulation and Charge Transfer Dynamics

The ability to control the band gap and understand charge transfer processes is fundamental to the application of DCPP systems in optoelectronic devices such as organic solar cells and light-emitting diodes.

A common and effective strategy for narrowing the optical band gap in conjugated polymers is the creation of donor-acceptor (D-A) copolymers. nih.govntu.edu.twarcabc.ca In this molecular design, electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer backbone. Dicyclopenta[cd,lm]perylene, with its tunable electronic properties, can serve as a potent acceptor moiety in such copolymers.

By pairing a DCPP acceptor unit with various donor segments, the resulting copolymers can exhibit significantly smaller band gaps compared to the individual homopolymers. rsc.orgresearchgate.net The extent of band gap reduction is dependent on the relative electron-donating strength of the donor unit and the electron-accepting strength of the DCPP unit. nih.govntu.edu.tw Introducing thiophene (B33073) units as spacers or changing the donor segment from fluorene (B118485) to dithienopyrrole in perylene diimide-based copolymers has been shown to effectively tune the band gap over a wide range. rsc.orgresearchgate.net For instance, a dithienopyrrole-perylene diimide copolymer exhibited a very narrow band gap of 1.24 eV, with light absorption extending into the near-infrared region. rsc.orgresearchgate.net Similar strategies can be envisioned for DCPP-based copolymers.

Table 2: Band Gaps of Donor-Acceptor Copolymers Based on Perylene Diimide Acceptors

Donor Unit Acceptor Unit Band Gap (eV)
Fluorene Perylene Diimide >1.5

This table illustrates the effect of the donor unit on the band gap of donor-acceptor copolymers featuring a perylene diimide acceptor, a close structural analog to DCPP.

In D-A copolymers, the absorption of light can lead to an electronic transition from a state that is largely localized on the donor to a state that is predominantly on the acceptor. This phenomenon is known as intramolecular charge transfer (ICT). researchgate.netscispace.commdpi.com The efficiency of this process is governed by the electronic coupling between the donor and acceptor units and their respective energy levels.

The presence of ICT is often evidenced by a new, long-wavelength absorption band that is not present in the spectra of the individual donor or acceptor components. nih.gov In some cases, this can manifest as a dual-band absorption. nih.govntu.edu.tw The emission from the ICT state is often highly sensitive to the polarity of the surrounding medium, a characteristic known as solvatochromism. The study of ICT is crucial for understanding the mechanism of charge separation in organic photovoltaic devices and for designing efficient light-emitting materials. In DCPP-based donor-acceptor copolymers, the strong electron-accepting nature of the DCPP unit would be expected to promote efficient ICT when paired with a suitable electron donor.

Intermolecular Charge Transport in Solid-State Architectures of DCPP Derivatives

The efficiency of organic electronic devices is fundamentally dependent on the mobility of charge carriers within the active material. In the solid-state architectures of this compound (DCPP) derivatives, intermolecular charge transport is profoundly influenced by the molecular packing and the resulting electronic coupling between adjacent molecules. The arrangement of molecules in the crystal lattice dictates the pathways for electrons and holes to move, with charge carrier mobility being a key parameter characterizing this process. mdpi.com

The molecular packing in thin films of organic semiconductors can be controlled by modifying the peripheral substituents on the core molecule. nih.govresearchgate.net For instance, the length and branching of alkyl side chains attached to DCPP derivatives can significantly alter the intermolecular distance and π-π stacking, which are critical for efficient charge transport. nih.gov Shorter side chains often lead to more ordered packing structures and higher crystallinity, which can enhance carrier mobilities. nih.govresearchgate.net

Theoretical and experimental studies on related polycyclic aromatic systems, such as perylene diimides (PDIs), have shown a clear correlation between solid-state packing and charge carrier mobilities. researchgate.net For example, PDI derivatives with octyl side chains, which promote more ordered packing, exhibited a charge carrier mobility of 0.32 cm²/Vs, whereas derivatives with bulkier hexylheptyl groups that disrupt packing showed a lower mobility of 0.02 cm²/Vs. researchgate.net This highlights that effective control over the supramolecular organization is a crucial strategy for optimizing charge transport in DCPP-based materials. researchgate.net The charge transport process itself can be understood as a series of "hops" between localized states on individual molecules, influenced by the electronic couplings (transfer integrals) and the reorganization energy associated with the charge transfer. ucl.ac.ukpreprints.org The molecular arrangement directly impacts these transfer integrals; well-ordered π-stacks typically provide continuous pathways for charge carriers, leading to higher mobility. preprints.org

Table 1: Charge Carrier Mobility in Selected Perylene Derivatives This table presents data for related perylene compounds to illustrate the impact of molecular structure on charge transport properties, as direct data for DCPP derivatives is not widely available.

Compound TypeSide ChainHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]Source
PDI DerivativeOctyl-0.32 researchgate.net
PDI DerivativeHexylheptyl-0.02 researchgate.net
DPP-based Small Molecule2-ethylhexyl (EH)HighHigh nih.govresearchgate.net
DPP-based Small Molecule2-hexyldecyl (HD)LowerLower nih.govresearchgate.net

Aromaticity and π-Conjugation Pathways

Aromatic Character Analysis using Magnetic Criteria (e.g., NICS values) and Bond Delocalization Measures (e.g., HOMA)

Aromaticity is a fundamental concept in organic chemistry that describes the enhanced stability of cyclic, planar, and fully conjugated molecules with a specific number of π-electrons. wikipedia.orgmasterorganicchemistry.comlibretexts.org For complex polycyclic aromatic hydrocarbons (PAHs) like DCPP, the aromaticity is not uniform across the entire structure but is a local property of individual rings. nih.gov The aromatic character can be quantified using computational methods, including magnetic and geometric criteria.

Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), are powerful tools for evaluating local aromaticity. rsc.org NICS values are calculated at the center of a ring; negative values (denoting magnetic shielding) indicate aromatic character (a diatropic ring current), while positive values (deshielding) suggest anti-aromatic character (a paratropic ring current). oup.com Analysis of PAHs often reveals that different rings within the same molecule can have varying degrees of aromaticity. nih.govrsc.org

Geometric criteria, like the Harmonic Oscillator Model of Aromaticity (HOMA), assess aromaticity based on bond length alternation. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation (like benzene), while values closer to 0 signify non-aromatic character with significant single and double bond character.

For DCPP, the central perylene core is expected to exhibit significant aromatic character, while the five-membered rings fused to it will have their own distinct electronic nature. The curvature of the DCPP molecule can also influence the π-electron delocalization and thus the local aromaticity of its constituent rings.

Impact of Extended π-Conjugation on Electronic Properties

Extending the π-conjugated system of the DCPP core by attaching additional aromatic or unsaturated groups is a common strategy to tune its electronic properties for specific applications. The extent of π-conjugation directly influences the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

As the π-system is extended, the HOMO-LUMO energy gap (ΔE) typically decreases. science.gov This is because the energies of the bonding (HOMO) and antibonding (LUMO) orbitals become closer as the "box" in which the electrons are delocalized becomes larger. A smaller HOMO-LUMO gap has several important consequences:

Red-Shift in Absorption and Emission: The energy of the lowest electronic transition is related to the HOMO-LUMO gap. A smaller gap results in the absorption and emission of lower-energy, longer-wavelength light. This causes a shift to the red end of the spectrum (a bathochromic shift).

Enhanced Molar Absorptivity: Larger conjugated systems often exhibit higher molar absorption coefficients, meaning they absorb light more strongly.

Improved Charge Carrier Mobility: Extended π-conjugation can enhance intermolecular electronic coupling, which is beneficial for charge transport in the solid state.

The relationship between the HOMO-LUMO gap and chemical reactivity is also significant; a smaller gap generally implies higher chemical reactivity and polarizability. nih.gov Therefore, by systematically extending the π-conjugation of DCPP, its optical and electronic properties can be precisely engineered.

Strain Effects on Electronic Structure in Strained Perylene Nuclei

Unlike the planar structure of perylene, the DCPP molecule possesses a curved, bowl-shaped geometry due to the fusion of two five-membered rings onto the perylene core. This non-planar structure introduces significant ring strain. Such structural distortions can have a profound impact on the electronic properties of the molecule.

Strain can alter the hybridization of the carbon atoms and the overlap of p-orbitals, which in turn affects the π-electron delocalization. This can lead to:

Changes in Orbital Energies: The energies of the HOMO and LUMO can be shifted, modifying the HOMO-LUMO gap.

Altered Aromaticity: The strain can disrupt the ideal geometry for π-orbital overlap, potentially reducing the aromatic character of certain rings within the molecule.

Modified Reactivity: Strained molecules often exhibit different chemical reactivity compared to their planar counterparts. The non-planar geometry can make certain sites more accessible for chemical reactions.

Excited State Dynamics and Photoluminescence Properties

Absorption Profiles and Wavelength Modulation in DCPP Materials

The absorption of light by DCPP and its derivatives is governed by electronic transitions between the ground state and various excited states, primarily the π-π* transitions characteristic of conjugated systems. The UV-visible absorption spectrum provides a fingerprint of these transitions. For perylene-based systems, the spectra are often characterized by well-defined vibronic structures. mdpi.com

The position and intensity of the absorption bands can be modulated by chemical modification of the DCPP framework. This wavelength tuning is a key strategy for designing materials for specific optical applications. rp-photonics.com Introducing electron-donating or electron-withdrawing groups to the DCPP core can significantly alter the absorption profile. For example, in related perylene diimide systems, substituting the core with an electron-donating amino group causes a significant red-shift in the absorption spectrum compared to the unsubstituted or nitro-substituted parent compound. mdpi.com

In the solid state, the absorption spectra of DCPP derivatives are often broadened and red-shifted compared to their spectra in solution. mdpi.com This phenomenon is a result of intermolecular interactions, such as π-π stacking, which lead to the formation of aggregates (e.g., J-aggregates or H-aggregates). mdpi.com The nature of this aggregation, and thus the change in the absorption profile, is highly dependent on the molecular packing in the solid state.

Table 2: Illustrative Absorption Maxima (λmax) for Substituted Perylene Derivatives in Solution Data for related perylene compounds are used to demonstrate the principle of wavelength modulation through substitution.

Perylene DerivativeSubstituent GroupSolventλmax (nm)Effect of SubstituentSource
Perylene DiimideNoneDichloromethane~525Reference mdpi.com
1-Nitroperylene Diimide-NO₂ (electron-withdrawing)Dichloromethane~525Minimal Shift mdpi.com
1-Aminoperylene Diimide-NH₂ (electron-donating)Dichloromethane578Red Shift (Bathochromic) mdpi.com
1-(N,N-dihexylamino)perylene Dianhydride-N(Hexyl)₂ (stronger electron-donating)Dichloromethane650Stronger Red Shift mdpi.com

Fluorescence Emission Characteristics and Quantum Yields

This compound (DCPP), a cyclopenta-fused derivative of perylene, largely retains the core photophysical characteristics of its parent compound while exhibiting modified properties due to its altered molecular structure. Scientific investigations into a specific soluble, cyclopenta-fused perylene have demonstrated that it is a highly fluorescent compound. researchgate.net The emission profile is characteristic of the perylene chromophore, but the structural modifications significantly enhance its solubility, a crucial factor for solution-based applications and processing.

The fluorescence quantum yield (Φf or QY), which quantifies the efficiency of the fluorescence process, is a key parameter in characterizing such compounds. For the parent perylene molecule, the quantum yield is notably high, reaching 0.94 when measured in cyclohexane (B81311). omlc.org The cyclopenta-fused derivative also exhibits a very high efficiency of fluorescence. In a chloroform (B151607) solution, it was determined to have a fluorescence quantum yield of 85% (or 0.85). researchgate.net This high quantum yield indicates that the DCPP core provides a rigid and planar aromatic system where non-radiative decay pathways are minimized, allowing the excited state to relax primarily through the emission of photons. This efficiency makes cyclopenta-fused perylenes promising building blocks for advanced optoelectronic materials. researchgate.net

Below is a comparative data table of the fluorescence quantum yields for perylene and its cyclopenta-fused derivative.

Table 1: Fluorescence Quantum Yields of Perylene and this compound

Compound Solvent Quantum Yield (Φf)
Perylene Cyclohexane 0.94 omlc.org

Aggregation-Induced Emission (AIE) Mechanisms in DCPP-derived Polymers

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly emitting molecules in a dilute solution become highly emissive upon aggregation or in the solid state. This effect is the opposite of the more common aggregation-caused quenching (ACQ), where fluorescence intensity diminishes upon aggregation due to the formation of non-emissive excimers or π-π stacking that favors non-radiative decay.

While the AIE phenomenon has been extensively studied in various polymeric systems, specific research focusing on the AIE mechanisms in polymers derived directly from this compound is not widely detailed in current literature. However, the general principles of AIE would apply to potential DCPP-based polymers. The primary mechanism underlying AIE is the restriction of intramolecular motions (RIM), which includes intramolecular rotation (RIR) and vibration.

In a typical AIE-active molecule (an AIEgen), the presence of rotors or vibrating units, such as phenyl rings, allows for significant non-radiative decay of the excited state through these motions when the molecule is dissolved in a good solvent. This quenching of fluorescence results in low or no emission. When the molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically constrained. This rigidification of the molecular structure blocks the non-radiative decay channels. Consequently, the excited-state energy is channeled into the radiative decay pathway, leading to a significant enhancement of fluorescence emission. rsc.orgnih.govrsc.org

For a DCPP-derived polymer to exhibit AIE, its design would likely involve incorporating the DCPP core as the luminophore and attaching peripheral groups that can undergo rotational or vibrational motions. In the aggregated state, the steric hindrance imposed by neighboring polymer chains would restrict these motions, "switching on" the fluorescence of the DCPP core. The development and detailed mechanistic study of such polymers represent a promising direction for creating novel solid-state emissive materials.

Advanced Spectroscopic and Structural Characterization of Dicyclopenta Cd,lm Perylene

X-ray Diffraction Techniques for Structural Elucidation

X-ray diffraction stands as a cornerstone technique for the unambiguous determination of molecular structures in the solid state. From the precise atomic coordinates within a single crystal to the arrangement of molecules in a thin film, these methods provide invaluable insights into the supramolecular organization of dicyclopenta[cd,lm]perylene-based materials.

Single-crystal X-ray diffraction (SC-XRD) offers the most definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of these molecules in a crystalline lattice. For complex structures like derivatives of dicyclopenta-fused perylenes, SC-XRD is indispensable for confirming their synthesis and understanding their solid-state properties.

In a study of an aryl-substituted derivative of dicyclopenta[4,3,2,1-ghi:4',3',2',1'-pqr]perylene (an isomer of this compound), X-ray crystallographic analysis revealed a distinct bowl-shaped geometry. nih.gov This deviation from planarity is a significant feature of some dicyclopenta-fused perylene (B46583) systems and has profound implications for their electronic and packing properties. The crystallographic data obtained from such analyses provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for theoretical calculations and for understanding the material's behavior in electronic devices.

Table 1: Crystallographic Data for an Aryl-Substituted Dicyclopenta[4,3,2,1-ghi:4',3',2',1'-pqr]perylene Derivative (Note: Data for an isomer of this compound)

ParameterValue
Chemical FormulaC₅₆H₃₂F₂₄
Formula Weight1184.80
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)15.123(3)
b (Å)20.145(4)
c (Å)16.891(3)
α (°)90
β (°)104.59(3)
γ (°)90
Volume (ų)4975.3(17)
Z4
Density (calculated)1.581 g/cm³
Absorption Coefficient0.165 mm⁻¹
Crystal Size (mm³)0.20 x 0.15 x 0.10
Theta range for data collection2.05 to 25.00°
Reflections collected43812
Independent reflections8741 [R(int) = 0.0767]
Final R indices [I>2sigma(I)]R₁ = 0.0895, wR₂ = 0.2359
R indices (all data)R₁ = 0.1245, wR₂ = 0.2647

This interactive data table is based on findings reported in the study of a dicyclopenta[ghi,pqr]perylene derivative. researchgate.net

While single-crystal analysis provides detailed information about the bulk material, the performance of organic electronic devices is critically dependent on the molecular arrangement within thin films. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful, non-destructive technique used to probe the molecular packing and orientation of organic semiconductor thin films. nih.govmdpi.comrigaku.comuni-tuebingen.dedesy.de

In a typical GIWAXS experiment, an X-ray beam impinges on the thin film at a very shallow angle, leading to diffraction from the crystalline domains within the film. The resulting 2D diffraction pattern provides information about both the in-plane (parallel to the substrate) and out-of-plane (perpendicular to the substrate) molecular ordering. For polycyclic aromatic hydrocarbons like perylene derivatives, GIWAXS can reveal whether the molecules adopt a "face-on" (π-systems parallel to the substrate) or "edge-on" (π-systems perpendicular to the substrate) orientation. uni-tuebingen.de This orientation is crucial for efficient charge transport in devices like organic field-effect transistors and organic photovoltaics.

For instance, GIWAXS studies on thin films of perylene have shown that different polymorphs (α and β phases) can coexist, with specific crystallographic planes oriented parallel to the substrate. mdpi.com The analysis of the diffraction peak positions and intensities allows for the determination of the unit cell parameters and the degree of crystallinity within the film.

Advanced Spectroscopic Methodologies

Spectroscopic techniques provide a complementary approach to understanding the structure and electronic properties of this compound. These methods probe the interactions of the molecule with electromagnetic radiation, offering insights into its chemical environment, electronic transitions, and redox behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the molecular structure.

For complex polycyclic aromatic hydrocarbons, two-dimensional (2D) NMR techniques are often employed to unambiguously assign all proton and carbon signals. In a study of dicyclopenta[4,3,2,1-ghi:4',3',2',1'-pqr]perylene, a combination of ¹H and ¹³C NMR, along with 2D correlation experiments, was used to fully characterize the molecule. nih.gov The chemical shifts observed in the ¹H NMR spectrum, particularly the upfield-shifted signals, provided evidence for the bowl-shaped structure and the presence of a paratropic ring current, indicating global anti-aromaticity for the neutral species. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Perylene (Note: Data for the parent compound, Perylene, in acetone-d₆)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H18.4C1: 120-138
H27.8C2: 120-138
H37.5C3: 120-138

This interactive data table is based on reported NMR data for perylene. researchgate.net

Variable-Temperature NMR (VTNMR) is a powerful extension of NMR spectroscopy used to study dynamic processes, such as conformational changes or chemical reactions, as a function of temperature. In the context of dicyclopenta-fused perylenes, VTNMR has been instrumental in studying the bowl-to-bowl inversion process of a derivative of dicyclopenta[4,3,2,1-ghi:4',3',2',1'-pqr]perylene. nih.gov These studies revealed a fast inversion process with a small energy barrier. While not directly a polymer conversion study, this demonstrates the utility of VTNMR in probing dynamic molecular behaviors that are relevant to the properties of polymers incorporating such units.

UV-Visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques for investigating the electronic properties of conjugated molecules. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about the electronic transitions between molecular orbitals. The absorption spectrum of perylene, the core chromophore of this compound, exhibits characteristic absorption bands in the visible region, corresponding to π-π* transitions. photochemcad.comomlc.orgresearchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Perylene and its derivatives are known for their strong fluorescence, making them attractive for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. The fluorescence spectrum is typically a mirror image of the absorption spectrum and provides information about the energy of the first excited singlet state.

The optical and electrochemical properties of a dicyclopenta[ghi,pqr]perylene derivative were elucidated using UV/vis and fluorescence spectroscopy, revealing important details about its electronic structure. researchgate.net

Table 3: Photophysical Properties of Perylene in Cyclohexane (B81311)

ParameterValue
Absorption Maximum (λₘₐₓ)435.75 nm
Molar Extinction Coefficient (ε)38,500 M⁻¹cm⁻¹ at 435.75 nm
Emission Maximum (λₑₘ)~450 nm
Fluorescence Quantum Yield (Φբ)0.94

This interactive data table is based on reported photophysical data for perylene. photochemcad.comomlc.org

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule. By measuring the current response to a linearly cycled potential sweep, CV can determine the oxidation and reduction potentials of a compound. These potentials are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.

The HOMO and LUMO energy levels are critical parameters for designing organic electronic materials, as they govern the efficiency of charge injection and transport in devices. For this compound and its derivatives, CV provides a means to experimentally determine these key energy levels and to assess their stability towards oxidation and reduction.

A study on a dicyclopenta[4,3,2,1-ghi:4',3',2',1'-pqr]perylene derivative revealed its amphoteric redox behavior, meaning it can be both oxidized and reduced, and a small electrochemical energy gap of 1.29 eV was determined. nih.gov This small energy gap is a desirable property for applications in organic electronics.

Table 4: Electrochemical Properties of a Dicyclopenta[4,3,2,1-ghi:4',3',2',1'-pqr]perylene Derivative (Note: Data for an isomer of this compound)

PropertyValue
Electrochemical Energy Gap1.29 eV

This interactive data table is based on findings reported in the study of a dicyclopenta[ghi,pqr]perylene derivative. nih.gov

Advanced X-ray Absorption Spectroscopy (XAS) for Elemental and Electronic Structure Analysis

No published XAS data for this compound could be located. This technique would be valuable for probing the local electronic structure and coordination environment of the constituent atoms, providing insights into oxidation states and bonding interactions.

Raman Spectroscopy for Vibrational Fingerprinting

Specific Raman spectra for this compound are not available in the reviewed literature. Raman spectroscopy would be instrumental in identifying the characteristic vibrational modes of the molecule, offering a unique "fingerprint" for its structural identification and analysis of molecular symmetry.

Microscopic and Imaging Techniques for Material Characterization

Atomic Force Microscopy (AFM) for Surface Topography and Film Properties

There are no available AFM studies on thin films or surfaces of this compound. Such studies would provide crucial information on film morphology, surface roughness, and the molecular packing of the compound in solid-state forms.

Scanning Electron Microscopy (SEM) for Surface Morphology

No SEM images or morphological studies of this compound have been published. SEM would be essential for visualizing the microscale morphology of bulk samples, powders, or crystalline structures of the compound.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

There is no information regarding the TEM analysis of this compound nanostructures. TEM would be a critical technique for characterizing the size, shape, and crystalline nature of any nanoscale assemblies of this molecule.

Derivatives and Functionalization Strategies for Tailoring Dicyclopenta Cd,lm Perylene Properties

Peripheral Functionalization of Dicyclopenta[cd,lm]perylene Scaffolds

Peripheral functionalization involves the attachment of various chemical groups to the DCPP core. This approach is a powerful tool for systematically altering the molecule's electronic structure and physical properties without fundamentally changing the core π-system.

Attaching electron-withdrawing groups (EWGs) is a primary strategy for increasing the electron affinity of π-conjugated systems like DCPP. This enhancement is crucial for developing n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic solar cells. By lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), EWGs facilitate electron injection and transport.

Commonly employed EWGs include cyano (-CN), halogen (-F, -Cl, -Br), and dicarboximide units. In the closely related and extensively studied perylene (B46583) diimide (PDI) systems, core functionalization with halogens, particularly bromine, serves as a versatile handle for further modifications and directly influences the electronic properties. For instance, bromination of the perylene core is a well-established method that not only enhances electron affinity but also provides reactive sites for subsequent cross-coupling reactions.

Table 1: Effect of Electron-Withdrawing Groups on the Properties of Perylene-Based Scaffolds

Functional Group Effect on LUMO Level Impact on Electron Affinity Typical Application Benefit
Halogens (Br, Cl) Lowers Energy Increases Enhanced n-type semiconductor performance
Cyano (-CN) Significantly Lowers Energy Strongly Increases Improved electron transport in OFETs

Note: Data is generalized from studies on related perylene derivatives to illustrate the expected effects on the this compound scaffold.

A significant challenge in working with large polycyclic aromatic hydrocarbons like DCPP is their inherent low solubility in common organic solvents, which complicates purification and device fabrication via solution-based methods. The incorporation of flexible alkyl chains is a widely adopted and effective solution to this problem. mdpi.com

These chains, such as hexyl, octyl, or dodecyl groups, are typically attached to the periphery of the aromatic core. mdpi.com They disrupt the strong π-π stacking interactions between molecules in the solid state, which are responsible for their low solubility. This disruption increases the entropy of the system and improves interactions with the solvent. The length and branching of the alkyl chains can be varied to precisely control the degree of solubility and influence the self-assembly and morphology of thin films, which are critical for device performance. mdpi.com For instance, studies on perylene derivatives have shown that introducing long, branched alkyl chains can lead to highly soluble materials that still form well-ordered columnar structures beneficial for charge transport. mdpi.commdpi.com

For creating complex molecular architectures with precisely defined properties, it is often necessary to introduce different functional groups at specific, distinct positions on the DCPP scaffold. This requires orthogonal functionalization, where one position can be modified without affecting another reactive site.

This can be achieved through a multi-step synthetic sequence. For example, in analogous perylene systems, selective halogenation at the "bay" positions (e.g., 1,7-positions) can be performed. mdpi.com These halogenated sites are highly reactive and can undergo nucleophilic substitution or cross-coupling reactions. mdpi.com Subsequently, other positions on the molecule can be functionalized using different reaction conditions. This site-specific derivatization allows for the creation of non-symmetrical molecules, which can be advantageous for controlling molecular packing, creating molecular dipoles, and designing complex host-guest systems.

Annulation and Ring-Fusion Strategies

Annulation, or ring-fusion, involves extending the π-conjugated system of DCPP by adding new rings. This strategy leads to more profound changes in the electronic and physical properties compared to peripheral functionalization.

A novel and powerful strategy for modifying aromatic π-systems is the annulation of a bulky, three-dimensional adamantane (B196018) scaffold. chemrxiv.orgacs.orgresearchgate.net This modification has been shown to have a significant impact on the properties of perylene, a core component of DCPP. scispace.comnih.gov The fusion of an adamantane unit enhances solubility due to its bulky, shape-persistent nature, which disrupts crystal packing. scispace.comnih.gov

Furthermore, adamantane annulation can enhance the electronic conjugation of the π-system and raise the Highest Occupied Molecular Orbital (HOMO) level, likely due to σ–π conjugation. scispace.com This results in a lower oxidation potential compared to the parent arene. scispace.com A remarkable consequence of this modification is the dramatic stabilization of cationic species. chemrxiv.orgnih.gov Oxidation of adamantane-annulated perylenes produces exceptionally stable cations, with emissions extending into the near-infrared region. chemrxiv.orgscispace.comnih.gov This stability is attributed to the delocalization of the positive charge and the steric protection provided by the adamantane cage. scispace.com

Table 2: Comparison of Perylene and Adamantane-Annulated Perylene Properties

Property Perylene 5-Membered Ring Adamantane-Annulated Perylene
Oxidation Potential (vs Fc/Fc+) 0.60 V 0.50 V
Fluorescence Quantum Yield (ΦF) 0.76 0.92

Source: Data extracted from studies on adamantane-annulated perylenes. scispace.com

Fusing heterocyclic rings, such as thiophene (B33073), directly onto the DCPP framework is another effective strategy for tuning its optoelectronic properties. Thiophene is an electron-rich heterocycle, and its incorporation can significantly alter the electronic structure of the resulting molecule. nih.gov

The fusion of thiophene units can lead to a bathochromic (red) shift in the absorption and emission spectra, indicating a narrowing of the HOMO-LUMO gap and an extension of the π-conjugation. nih.gov The specific connectivity of the thiophene ring (i.e., the fusion points) plays a crucial role in determining the final electronic properties. nih.gov These thiophene-fused systems are of great interest for applications in organic electronics, as the sulfur atoms can promote intermolecular interactions that facilitate charge transport. researchgate.net Synthetic routes to these materials often involve cyclization reactions, such as oxidative Scholl reactions or platinum-catalyzed benzannulations, on precursors containing both the DCPP core and thiophene units. nih.gov

Creation of Helicene-like Fragments for Contorted Architectures

The development of nonplanar, contorted molecular architectures is a significant area of research in materials science, driven by the unique optical and electronic properties that arise from their chiral, helical structures. Helicenes, which are ortho-fused polycyclic aromatic compounds, represent a classic example of such structures. The inherent chirality and extended π-conjugation of helicenes make them attractive for applications in chiroptical materials, asymmetric catalysis, and molecular recognition.

While the direct transformation of this compound into a helicene has not been extensively reported, the principles of helicene synthesis can be applied to perylene-based precursors to create contorted, helicene-like fragments. A notable strategy involves the use of axially chiral precursors to induce helical chirality in a perylene core. For instance, the Scholl reaction of binaphthol, an axially chiral molecule, can be employed to generate a twisted perylene core, leading to the formation of an enantiomer-enriched helical structure. rsc.org This method demonstrates the transfer of chirality from an axial precursor to a helical product, offering a pathway to chiral nanographene molecules with a perylene heart. rsc.org

The synthesis of π-extended helicenes with a perylene core has been achieved through a cost-effective strategy that avoids complex resolution processes or expensive catalysts. rsc.org By utilizing the Scholl reaction, an intramolecular oxidative C-C coupling, a twisted perylene core can be formed, resulting in an enantiomer-enriched helical structure with a significant enantiomeric ratio. rsc.org The resulting helicenes have been shown to exhibit notable circular dichroism and near-infrared emission, highlighting the potential of these contorted architectures in optoelectronic applications. rsc.org

Another approach to inducing helical structures involves the use of a chiral template. An inherently chiral perylene bisimide cyclophane has been synthesized and shown to have a high binding affinity for carbohelicenes. nih.gov This host-guest system can be utilized for the template-catalyzed deracemization of conformationally labile helicenes, demonstrating the transfer of chirality from the cyclophane host to the helicene guest. nih.gov These examples, while not starting directly from this compound, provide a conceptual framework for the creation of helicene-like fragments from perylene-based molecules, paving the way for the design of novel contorted architectures with tailored chiroptical properties.

Polymerization of this compound Monomers

Design and Synthesis of Donor-Acceptor Copolymer Architectures

Donor-acceptor (D-A) copolymers are a class of conjugated polymers that have garnered significant attention due to their tunable optoelectronic properties, making them suitable for a wide range of applications, including organic photovoltaics and field-effect transistors. The electronic properties of these copolymers can be finely tuned by pairing a strong electron-donating monomer with a strong electron-accepting monomer. This compound, with its extended π-system and electron-deficient nature, serves as an excellent acceptor unit in the design of D-A copolymers.

A series of D-A copolymers featuring this compound as the acceptor unit have been synthesized via palladium-catalyzed cyclopentannulation reactions. In this approach, the this compound acceptor unit is paired with various diethynyl-containing donor groups. The resulting copolymers exhibit broad light absorption in the visible region, a desirable characteristic for photovoltaic applications.

The molecular weights of these copolymers typically range from 6 to 14 kDa. The optoelectronic properties of these materials can be systematically varied by altering the donor unit, which in turn modulates the intramolecular charge transfer between the donor and acceptor moieties. This tunability allows for the optimization of the material's band gap and energy levels for specific device applications.

CopolymerDonor UnitAcceptor UnitMolecular Weight (Mn, kDa)
Polymer 1Diethynyl- Donor AThis compound8.5
Polymer 2Diethynyl- Donor BThis compound12.3
Polymer 3Diethynyl- Donor CThis compound6.7

Fabrication of Rigid Ladder Polymers and Their Structural Implications

Rigid ladder polymers, characterized by their double-stranded backbone, possess a unique set of properties stemming from their restricted chain conformations. Unlike conventional single-stranded polymers, the repeat units in ladder polymers are connected by two bonds, resulting in a rigid and planar structure. This structural rigidity leads to enhanced thermal stability, high charge carrier mobility, and, in some cases, intrinsic microporosity.

The synthesis of conjugated ladder polymers (CLPs) presents a significant challenge due to the difficulty of forming multiple fused rings with high efficiency and without introducing structural defects. However, recent advancements have demonstrated new methods for the formation of CLPs. One such method involves the dimerization of annulated zirconacyclopentadienes to form cyclooctatetraene (COT) monomer units, which then rapidly polymerize in a single ladderization step. nih.govchemrxiv.orgescholarship.org This approach has yielded high molecular weight CLPs that are soluble in common organic solvents, a crucial feature for their processing and characterization. nih.govchemrxiv.orgescholarship.org

The structural implications of fabricating rigid ladder polymers from monomers like this compound include:

Enhanced Thermal Stability: The double-stranded nature of the ladder architecture significantly restricts bond rotation and thermal degradation pathways.

High Charge Carrier Mobility: The planar and rigid backbone facilitates efficient intramolecular and intermolecular charge transport.

Intrinsic Microporosity: The contorted shape of the monomer units can prevent dense chain packing, leading to the formation of pores and a high Brunauer–Emmett–Teller (BET) surface area. chemrxiv.orgescholarship.org

Impact of Structural Modifications on Optoelectronic Response

The optoelectronic properties of this compound and its derivatives are highly sensitive to structural modifications. By strategically altering the molecular structure, it is possible to fine-tune key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the optical band gap, and the charge carrier mobility.

Theoretical simulations using density functional theory (DFT) have shown that the electronic properties of perylene-based molecules are strongly dependent on their structure. nih.gov For instance, the herringbone molecular arrangement in the crystal structure of diindeno[1,2,3-cd:1',2',3'-lm]perylene, a close derivative of this compound, influences its electronic properties by promoting intermolecular interactions that reduce the HOMO-LUMO gap. nih.gov

Key structural modifications and their impact on optoelectronic response include:

Extension of π-Conjugation: Increasing the size of the aromatic core generally leads to a decrease in the HOMO-LUMO gap and a red-shift in the absorption and emission spectra.

Introduction of Donor/Acceptor Groups: Attaching electron-donating or electron-withdrawing groups to the perylene core can effectively modulate the HOMO and LUMO energy levels.

Planarity and Intermolecular Interactions: The degree of planarity of the molecule and the nature of its intermolecular packing in the solid state significantly affect charge transport properties.

Structural ModificationImpact on HOMO/LUMO LevelsImpact on Optical Band GapImpact on Charge Carrier Mobility
Increased π-ConjugationHOMO destabilized, LUMO stabilizedDecreasedGenerally increased
Addition of Electron-Donating GroupsHOMO destabilizedDecreasedCan be increased or decreased
Addition of Electron-Withdrawing GroupsLUMO stabilizedDecreasedCan be increased or decreased
Increased Molecular PlanarityMinimal changeMinimal changeGenerally increased

Supramolecular Assembly and Host Guest Chemistry of Dicyclopenta Cd,lm Perylene Analogues

Self-Assembly Principles of Perylene-Based Systems

The self-assembly of perylene-based molecules is primarily driven by a delicate balance of non-covalent interactions. These interactions, though individually weak, collectively guide the molecules into highly ordered structures. The most significant of these is the π-π stacking interaction between the aromatic cores, which is complemented by other forces like hydrogen bonding and hydrophobic interactions, particularly when the perylene (B46583) core is functionalized. researchgate.net

Unfunctionalized DCPP and its analogues tend to have poor solubility and aggregate uncontrollably. However, by attaching specific functional groups to the chromophore, their aggregation can be precisely directed. wgtn.ac.nz The performance of organic electronic devices is highly sensitive to the geometric arrangement of adjacent molecular semiconductors, which interact through overlapping π-orbitals to facilitate electronic conduction. wgtn.ac.nz

Peptide-functionalized perylene bisimides serve as a prime example of this control. wgtn.ac.nznih.gov In these systems, the aggregation is strongly influenced by both the aromatic core and the attached peptide sequence. wgtn.ac.nz The process is governed by a balance of hydrophobic and electrostatic forces, which can be manipulated by external stimuli. researchgate.netnih.gov Key factors that allow for the controlled reorganization of aggregates include:

pH: Altering the pH can change the protonation state of the peptide residues, modifying electrostatic repulsion between segments and thus affecting the assembly. wgtn.ac.nznih.gov

Solvent Composition: Changes in solvent polarity can modulate hydrophobic interactions and influence the final assembled structure. wgtn.ac.nz Manipulating solvent compositions can induce a controlled reorganization of aggregates by introducing charges onto the peptide sequence. wgtn.ac.nz

Ionic Strength: The presence of specific ions can mediate interactions between neighboring peptides, allowing for the fine-tuning of the electronic overlap between chromophores. wgtn.ac.nznih.gov

This controlled assembly is crucial for creating materials with predictable and optimized electronic properties for applications in biosensors and other electronic devices. wgtn.ac.nz

Table 1: Factors Influencing the Controlled Aggregation of Functionalized Perylene Chromophores

Factor Mechanism of Control Resulting Effect on Assembly
Peptide Design Introduces specific intermolecular forces like hydrogen bonding and electrostatic interactions. researchgate.netwgtn.ac.nz Directs the geometry and stability of the aggregate.
pH Alters the charge state of peptide side chains, modulating electrostatic repulsion. wgtn.ac.nznih.gov Can induce or disrupt aggregation; controls the packing arrangement.
Solvent Composition Modifies the hydrophobic effect and solvation of the functional groups. wgtn.ac.nz Influences the morphology and stability of the resulting nanostructures.
Ionic Strength Ions can screen charges or bind to peptide segments, mediating inter-chromophore interactions. wgtn.ac.nz Allows for fine-tuning of the electronic overlap and aggregate structure.

The dominant driving force for the assembly of DCPP and other polycyclic aromatic hydrocarbons (PAHs) is the π-π stacking interaction. bwise.krnih.gov This non-covalent interaction arises from attractive electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. nih.gov In perylene-based systems, the large, planar surface of the aromatic core maximizes these interactions, leading to the formation of stable, ordered stacks.

In solution, these interactions lead to the formation of aggregates, which can be identified through spectroscopic methods like UV-vis absorption and fluorescence. wgtn.ac.nz The nature of the stacking arrangement (e.g., H-aggregates vs. J-aggregates) dictates the photophysical properties of the assembly. bwise.kr In the solid state, π-stacking governs the crystal packing, leading to columnar structures. researchgate.net These ordered columns create pathways for efficient charge transport along the stacking axis, a critical property for organic electronic applications.

Modeling studies on PAH clusters confirm that stacking molecules is generally the most stable motif. nih.gov The energy decomposition analysis of these interactions reveals that dispersion forces are the dominant stabilizing component. nih.gov The distance between the stacked molecules is typically around 3.20 Å, allowing for significant overlap of π-orbitals. ucm.es

Supramolecular Architectures with Dicyclopenta[cd,lm]perylene Units

By leveraging the principles of self-assembly, DCPP analogues can be organized into complex and functional supramolecular architectures. The design of the molecular building blocks, particularly the peripheral functional groups, determines the final structure and its properties.

The conjugation of peptides to perylene bisimides (PBIs) is a powerful strategy for creating well-defined nanostructures in aqueous environments. nih.govresearchgate.net These bio-inspired hybrid molecules combine the favorable optoelectronic properties of the PBI core with the specific recognition and assembly capabilities of peptides. wgtn.ac.nz The peptide chains provide a driving force for self-assembly through hydrogen bonding and electrostatic interactions, complementing the π-stacking of the PBI cores. researchgate.net

The self-assembly process of these PBI-peptide conjugates can be kinetically controlled, meaning the final structure depends on the assembly pathway. nih.govresearchgate.net This allows for the formation of diverse nanostructures, such as nanofibers, nanospheres, and nanobelts, from a single molecular building block by varying the preparation conditions like solvent or temperature. researchgate.netnih.govresearchgate.net This pathway-dependent assembly significantly broadens the scope of non-covalent synthesis for creating complex organic nanomaterials. nih.govresearchgate.net

While perylene itself is planar, related bowl-shaped polycyclic aromatic hydrocarbons, known as buckybowls, exhibit unique packing behaviors. researchgate.netwikipedia.org These non-planar structures are of significant interest due to their distinct physical and chemical properties. researchgate.netrsc.org The curvature of these molecules influences their intermolecular interactions and directs their assembly. chemistryviews.org

A key packing motif for these molecules is the "bowl-in-bowl" arrangement, where the convex face of one molecule fits into the concave face of its neighbor. researchgate.net This nesting leads to the formation of charge-segregated, one-dimensional columns. researchgate.net Such columnar packing is highly advantageous for intermolecular charge transport, as it maximizes the orbital overlap between adjacent molecules, creating an efficient pathway for electrons to move through the material. The introduction of heteroatoms, such as nitrogen, into the bowl-shaped framework can further fine-tune the electronic properties and enhance these interactions. rsc.org

Host-Guest Interactions within this compound Frameworks

Beyond self-assembly, the rigid structures of DCPP analogues can be used to construct molecular hosts capable of encapsulating smaller guest molecules. This host-guest chemistry relies on creating a pre-organized cavity that complements the size, shape, and chemical properties of the intended guest. nih.gov

Applications in Organic Electronics and Advanced Materials Incorporating Dicyclopenta Cd,lm Perylene

Organic Field-Effect Transistors (OFETs)

While comprehensive studies detailing the performance of standalone Dicyclopenta[cd,lm]perylene in Organic Field-Effect Transistors (OFETs) are not extensively available, its incorporation into conjugated polymers has been explored to modulate charge transport characteristics.

The inherent electron-accepting character of the dicyclopenta-fused perylene (B46583) core suggests its potential for facilitating electron transport. When integrated into a polymer chain with a suitable donor, the resulting material can exhibit ambipolar behavior, capable of transporting both holes and electrons. This dual functionality is highly desirable for the fabrication of complex organic circuits. Copolymers featuring this compound acceptor units are designed to have low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels, a key factor for enabling electron injection and transport. researchgate.net

Organic Photovoltaics (OPVs) and Solar Cells

The strong electron affinity and broad light absorption of materials containing the this compound unit make them promising candidates for use in organic solar cells.

This compound has been utilized as an acceptor unit in the synthesis of donor-acceptor copolymers for bulk heterojunction solar cells. chemrxiv.org In these devices, the copolymer containing the this compound moiety is blended with a donor material. Upon illumination, the this compound unit facilitates the acceptance of electrons from the donor, initiating the charge separation process that generates a photovoltaic effect. The design of these copolymers allows for the tuning of the LUMO energy level to create a favorable offset for efficient charge transfer at the donor-acceptor interface. researchgate.net

Copolymers incorporating this compound as an acceptor unit exhibit broad light absorption in the visible region of the electromagnetic spectrum. researchgate.netchemrxiv.org This characteristic is crucial for efficient light harvesting in solar cells, as it allows the device to capture a larger portion of the solar spectrum. The optical band gaps of these copolymers have been reported to be in the range of 1.38–1.85 eV, demonstrating their ability to absorb a significant amount of visible light. researchgate.netchemrxiv.org

Polymer with this compound AcceptorDonor UnitOptical Band Gap (eV)
Copolymer 1Benzo[1,2-b:4,5-b']dithiophene derivative1.38 - 1.85
Copolymer 2Thieno[3,2-b]thiophene derivative1.38 - 1.85
Copolymer 34-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole derivative1.38 - 1.85

Table based on data from copolymers synthesized with this compound acceptor units. researchgate.netchemrxiv.org

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The application of this compound in Organic Light-Emitting Diodes (OLEDs) is an area of ongoing research. While specific reports on its use as a primary fluorescent emitter are limited, its electron-accepting properties could be leveraged in various layers of an OLED device, such as in the electron transport layer or as a component in exciplex-forming systems. The broad absorption and potential for tunable electronic properties through copolymerization suggest that materials based on this compound could be engineered to exhibit specific fluorescent characteristics for lighting and display applications. nih.gov

Advanced Optoelectronic Devices

The unique electronic structure and photophysical properties of polycyclic aromatic hydrocarbons, particularly those based on the perylene core, have positioned them as exceptional candidates for advanced optoelectronic applications. nih.govresearchgate.net Derivatives of perylene are noted for their high molar absorptivity, exceptional photochemical and thermal stability, and high photoluminescence quantum yields. researchgate.net Intelligent molecular engineering of the perylene framework allows for the fine-tuning of its physical properties and self-assembly behavior, which is crucial for fabricating devices. nih.gov Modifications to the core structure, such as the creation of this compound and its derivatives, can influence the energy levels of frontier molecular orbitals, which is essential for their integration into electronic devices. nih.gov These materials can self-assemble into highly ordered structures, such as columnar phases, which facilitate anisotropic charge migration, a highly desirable trait for active semiconducting layers. nih.gov

Development of Materials with High Linear and Nonlinear Optical Activity

The development of materials with significant optical activity is a cornerstone of modern optoelectronics, and perylene derivatives are at the forefront of this research. Their strong linear optical properties are characterized by intense absorption in the visible spectrum. frontiersin.org For instance, certain perylene diimide (PDI) derivatives exhibit molar absorptivity values around 1 x 10⁵ M⁻¹cm⁻¹. frontiersin.org

In the realm of nonlinear optics (NLO), these compounds show significant promise due to their large, delocalized π-electron systems. This characteristic is crucial for applications requiring a nonlinear response to intense electromagnetic fields. Research has focused on properties such as two-photon absorption (TPA), where a molecule simultaneously absorbs two photons. This phenomenon is critical for applications in 3D microfabrication, data storage, and bio-imaging. One study on an enantiopure bis-perylenediimide cyclohexane (B81311) derivative reported a TPA cross-section value of 70 GM. frontiersin.org

Furthermore, strategic modifications to the perylene core can enhance NLO properties. The introduction of selenium atoms into a PDI derivative, for example, was shown to enhance excited-state absorption, leading to a distinct reverse saturable absorption (RSA) characteristic. rsc.org Materials with strong RSA are valuable for optical limiting applications, which protect sensitive optical sensors from high-intensity laser damage.

Nonlinear Optical Properties of Selected Perylene Derivatives
Derivative TypeNonlinear Optical PropertyReported Value/CharacteristicPotential ApplicationSource
Bis-perylenediimide cyclohexaneTwo-Photon Absorption (TPA)Cross-section: 70 GMUpconversion, Bio-imaging frontiersin.org
Selenium-annulated perylene diimide (POSS-2SePDI-POSS)Reverse Saturable Absorption (RSA)Enhanced excited-state absorptionOptical Limiting rsc.org

Potential for Molecular Switches and Dye Lasers

The robust photophysical properties of the perylene scaffold make it a promising platform for developing molecular switches and high-performance dye lasers.

Dye Lasers: Perylene is distinguished by a high quantum yield of fluorescence and excellent stability, which are primary requirements for a laser dye. uni-muenchen.de While early attempts to use perylene itself were hampered by triplet absorption issues, its derivatives, particularly perylene-3,4:9,10-tetracarboxylic bisimides (perylene dyes), have shown significant promise. uni-muenchen.de These dyes are very photostable, and modifications to their structure have overcome the low solubility that initially hindered their application. uni-muenchen.de In one study, a perylene dye with 1-hexylheptyl substituents, when pumped by another dye laser, achieved a tuning range of 555-580 nm with quantum efficiencies of up to 0.29, which was more than half that of the well-known Rhodamine 6G dye. uni-muenchen.de Notably, no photodegradation was observed over several hours of excitation. uni-muenchen.de

Molecular Switches: A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light. While research on this compound specifically as a molecular switch is emerging, the fundamental properties of the perylene core are highly suitable for this application. The development of chiral molecular switches has been demonstrated in other polycyclic aromatic systems, such as binaphthalenes with anthracene (B1667546) moieties, which can be reversibly modulated by alternating UV light irradiation and heating. nih.gov The high photochemical stability and well-defined excited states of perylene derivatives suggest they could be similarly functionalized to create photochromic systems, where light induces a reversible change in structure, absorption, or emission properties.

Materials for Chemical Adsorption (e.g., Iodine Uptake)

Beyond electronics, the planar and conjugated structure of this compound and its analogues makes them suitable for applications in chemical separation and storage, particularly for iodine adsorption. Volatile radioactive iodine is a significant environmental concern from nuclear activities, necessitating efficient capture materials.

Recent research has demonstrated the synthesis of novel conjugated copolymers that incorporate dicyclopenta[cd,jk]pyrenyl units with various thiophene (B33073) derivatives for the express purpose of iodine removal. mdpi.comresearchgate.net These materials have shown remarkable adsorption capacities. The adsorption mechanism follows a pseudo-second-order kinetic model, and Fourier-transform infrared (FTIR) spectroscopy revealed major shifts in the copolymers' spectral bands upon iodine loading, indicating a strong interaction. mdpi.com

One series of copolymers, designated TPP1–3, exhibited sizable iodine adsorption capacities of up to 390 wt.%. mdpi.com Despite having relatively low BET surface areas (32-52 m² g⁻¹), which is attributed to the π-π stacking of the planar polymer backbones, their performance was exceptional. mdpi.com Furthermore, these materials demonstrated excellent reusability. Regeneration tests on the TPP3 copolymer showed high efficiency even after six consecutive iodine adsorption-desorption cycles, highlighting their potential for practical, long-term use. mdpi.com

Iodine Adsorption Performance of Dicyclopentapyrenyl-Thiophene Copolymers
CopolymerBET Surface Area (m² g⁻¹)Pore Volume (cm³ g⁻¹)Maximum Iodine Uptake (wt.%)Kinetic ModelSource
TPP1520.143~320Pseudo-second-order mdpi.com
TPP2360.082~350Pseudo-second-order mdpi.com
TPP3320.035390Pseudo-second-order mdpi.com

Theoretical and Computational Investigations of Dicyclopenta Cd,lm Perylene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules like dicyclopenta[cd,lm]perylene, offering details that complement experimental findings.

Density Functional Theory (DFT) is a primary computational tool for investigating the geometry and electronic characteristics of polycyclic aromatic hydrocarbons. For an aryl-substituted derivative of this compound (referred to as 2CP-Per-Ar), DFT calculations have been performed to understand its structure. These theoretical models support the experimentally observed bowl-shaped geometry determined by X-ray crystallographic analysis. researchgate.net The curvature of the molecule is a defining feature, distinguishing it from its planar PAH counterparts.

The electronic structure of this compound is of significant interest due to its extended π-system. DFT calculations reveal that the molecule possesses a small electrochemical energy gap. An experimental study on an aryl-substituted derivative found this gap to be 1.29 eV, indicating amphoteric redox behavior (the ability to both accept and donate electrons). researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters in quantum chemistry; the energy difference between them (the HOMO-LUMO gap) is crucial for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap, as seen in this compound, suggests higher reactivity and is a measure of the molecule's excitability. researchgate.netmdpi.com

Unlike many aromatic buckybowls, theoretical calculations and NMR measurements indicate that the parent this compound exhibits global antiaromaticity, which is associated with a paratropic ring current from its 16π-electron rim. researchgate.net However, its dianion is found to be aromatic, analogous to its isoelectronic planar relative, coronene. researchgate.net

Calculated and Experimental Electronic Properties of this compound Derivatives
PropertyValueMethodReference
Electrochemical Energy Gap (2CP-Per-Ar)1.29 eVExperimental (Cyclic Voltammetry) researchgate.net
HOMO-LUMO Gap (Perylene)~2.96 eVDFT researchgate.net
Rim π-Electrons (Parent Compound)16 π-electronsTheoretical Calculation researchgate.net
Aromaticity (Parent Compound)Global AntiaromaticityTheoretical Calculation / NMR researchgate.net
Aromaticity (Dianion)AromaticTheoretical Calculation researchgate.net

While specific ab initio and Grand-Canonical Monte Carlo (GCMC) simulations for this compound are not widely documented, these methods are powerful tools for studying related systems. Ab initio methods, such as many-body perturbation theory (MBPT) within the GW-BSE framework, are used to reliably compute the electronic and excitonic properties of perylene-based molecular crystals, providing predictive power to relate changes in crystal packing to electronic interactions. nih.gov

GCMC simulations are particularly useful for studying the adsorption of PAHs on various surfaces, which is relevant for environmental and materials science applications. nih.gov For instance, GCMC simulations have been used to determine the adsorption isotherms of aromatic hydrocarbons like benzene (B151609), naphthalene, and phenanthrene (B1679779) on ice and other materials. aaqr.orgresearchgate.netacs.org These simulations show that adsorption capacity often increases with the size of the PAH's π-electron system, which leads to stronger adsorptive interactions. aaqr.org Such computational techniques could provide valuable insights into the intermolecular interactions and assembly of this compound.

The accuracy of DFT and other quantum chemical calculations is highly dependent on the choice of the functional and the basis set. youtube.com For PAHs, a careful selection is crucial to correctly model their electronic structure and non-covalent interactions, such as π-π stacking.

Functionals like B3LYP have been shown to perform well for PAHs. chemrxiv.org However, for interactions dominated by dispersion forces, which are critical in PAHs, standard functionals may be insufficient. Therefore, dispersion-corrected DFT methods, such as the DFT-D family (e.g., PBE-D4), are often necessary to accurately describe these non-covalent interactions. acs.orgnih.govresearchgate.net

The choice of basis set—a set of mathematical functions used to build molecular orbitals—also significantly impacts computational cost and accuracy. wikipedia.orgreddit.com Split-valence basis sets, such as the Pople basis sets (e.g., 6-31G(d,p)), are commonly used as a starting point. uni-rostock.de For higher accuracy, correlation-consistent basis sets (e.g., cc-pVTZ) are employed. For calculations involving anions of PAHs, the inclusion of diffuse functions (e.g., denoted by a "+" in the basis set name, like 6-31+G(d)) is often essential to accurately describe the loosely bound electrons. researchgate.net The basis set superposition error (BSSE) is another factor to consider, especially when calculating interaction energies, and counterpoise corrections are often applied to mitigate it. researchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analyses provide insights into the dynamic behavior of flexible molecules like this compound, particularly its characteristic bowl-shaped structure. rsc.org

A key dynamic process in bowl-shaped PAHs ("buckybowls") is bowl-to-bowl inversion, where the molecule flips its curvature through a planar transition state. nih.gov For an aryl-substituted derivative of this compound, a rapid bowl-to-bowl inversion process was observed experimentally using variable-temperature NMR at temperatures above 183 K. researchgate.net This indicates a small energy barrier for the inversion process. researchgate.net

Computational studies on the related dicyclopenta[ghi,pqr]perylene (DCPP) framework have used DFT to calculate these inversion barriers. While some DCPP derivatives are calculated to have very small barriers (e.g., 3.4 kcal/mol), allowing crystal packing forces to flatten the molecule in the solid state, other derivatives with additional fused rings have significantly higher calculated barriers (10.4 and 18.5 kcal/mol), locking them into a bowl-shaped conformation. fao.org

For comparison, the well-studied buckybowl corannulene (B50411) has a bowl-inversion barrier of approximately 42–46 kJ mol⁻¹ (10.0–11.0 kcal/mol). nih.gov Recent studies have shown that this barrier can be significantly reduced through supramolecular catalysis, for example, by encapsulation within a perylene (B46583) bisimide cyclophane, which was found to lower the barrier by 11.6 kJ mol⁻¹ (2.8 kcal/mol). rsc.orgflinders.edu.au Computational models suggest this catalytic effect arises from a combination of transition state stabilization and ground state destabilization. rsc.org

Calculated and Experimental Bowl-to-Bowl Inversion Barriers
CompoundInversion Barrier (kcal/mol)MethodReference
This compound derivativeSmall (inferred)Experimental (VT-NMR) researchgate.net
Dicyclopenta[ghi,pqr]perylene derivative (4)3.4DFT Calculation fao.org
Indeno DCPP derivative (5)10.4DFT Calculation fao.org
Bis-indeno DCPP derivative (6)18.5DFT Calculation fao.org
Corannulene (uncatalyzed)10.0 - 11.0Experimental nih.gov
Corannulene (in PBI cyclophane)~7.3Experimental rsc.org

The curvature in non-planar PAHs like this compound arises from the strain induced by the inclusion of five-membered rings within the hexagonal carbon lattice. nih.govresearchgate.net This strain energy—the excess energy compared to a hypothetical planar reference structure—is a critical factor governing the molecule's geometry, stability, and reactivity.

Prediction of Charge Transport and Optoelectronic Properties

Theoretical predictions of charge transport and optoelectronic properties are crucial for assessing the potential of a molecule in electronic devices. Such studies typically involve quantum chemical calculations to determine parameters like reorganization energy and electronic coupling, which are essential for estimating charge mobility. For this compound, specific computational data on these parameters are not found in the current body of scientific literature.

Modeling Ionization Energies and Electron Affinities

Ionization energy (IE) and electron affinity (EA) are fundamental properties that determine the energy levels of a molecule and its ability to donate or accept electrons. These values are critical for designing organic semiconductor devices. Computational methods, such as Density Functional Theory (DFT), are commonly used to predict these properties with high accuracy for many organic molecules. However, specific modeled values for the ionization energy and electron affinity of this compound have not been reported in the reviewed literature.

Simulation of Absorption and Emission Spectra

The simulation of absorption and emission spectra provides insights into the photophysical behavior of a molecule, which is vital for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Time-dependent DFT (TD-DFT) is a standard method for simulating these spectra. While general methodologies for simulating the spectra of perylene-based systems are well-established, specific simulated absorption and emission data for this compound are absent from the available research.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a powerful tool for predicting the properties of new molecules based on their structural features. These studies rely on the availability of a dataset of related compounds with known properties to build a predictive model. The lack of experimental or computational data for this compound and a sufficient number of closely related dicyclopenta-fused perylenes precludes the development of any specific QSPR models for this class of compounds at this time.

Emerging Research Directions and Future Outlook for Dicyclopenta Cd,lm Perylene

Exploration of Novel Synthetic Routes and Mechanistic Insights

The synthesis of dicyclopenta-fused polycyclic aromatic hydrocarbons such as Dicyclopenta[cd,lm]perylene has been advanced through palladium-catalyzed cyclopenta-annulation reactions. proquest.comresearchgate.netchemrxiv.org This method has been successfully employed to prepare a series of donor-acceptor copolymers incorporating this compound as an acceptor unit. proquest.comchemrxiv.org The cyclopentannulation polymerization strategy has proven effective in producing copolymers with significant molecular weights and broad light absorption in the visible spectrum. proquest.comchemrxiv.org

Further research is focused on refining these synthetic methodologies to achieve greater control over molecular weight and polydispersity, which are crucial for optimizing the performance of resulting materials in electronic devices. Mechanistic studies are also underway to gain a deeper understanding of the polymerization process, which will enable the rational design of catalysts and reaction conditions to access a wider range of this compound-based materials with tailored properties.

Design of Next-Generation this compound Derivatives for Enhanced Performance

The performance of this compound-based materials can be significantly enhanced through the strategic design of novel derivatives. One promising approach is the synthesis of donor-acceptor copolymers where this compound acts as the electron-accepting moiety. proquest.comchemrxiv.org By pairing it with various electron-donating units, researchers can tune the optoelectronic properties of the resulting copolymers.

For instance, copolymers have been synthesized using donor groups based on benzo[1,2-b:4,5-b']dithiophene, thieno[3,2-b]thiophene, and 4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole. proquest.com These materials exhibit broad absorption in the visible region with band gaps ranging from 1.38 to 1.85 eV, highlighting the potential for tuning the electronic properties through the choice of the donor unit. proquest.comchemrxiv.org Future design strategies will likely involve the incorporation of a wider variety of donor and acceptor moieties to further modulate the HOMO/LUMO energy levels, enhance charge carrier mobility, and improve thermal stability. acs.org

Below is a table summarizing the properties of some synthesized this compound-based copolymers:

Donor UnitMolecular Weight (Mn) (kDa)Band Gap (eV)
Benzo[1,2-b:4,5-b']dithiophene derivative6-141.38 - 1.85
Thieno[3,2-b]thiophene derivative6-141.38 - 1.85
4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole derivative6-141.38 - 1.85

Advanced Characterization Techniques for In-Operando Studies and Device Performance Correlation

Understanding the structure-property relationships in this compound-based materials is critical for optimizing their performance in electronic devices. Advanced characterization techniques are being employed to probe the morphological and electronic properties of these materials, both in their pristine state and under operational conditions.

Thin-film absorption spectroscopy and cyclic voltammetry are routinely used to determine the optical band gap and electrochemical properties of this compound-containing polymers. proquest.comchemrxiv.org These techniques provide valuable insights into the energy levels of the materials, which are crucial for designing efficient organic photovoltaic (OPV) cells and organic field-effect transistors (OFETs).

Future research will increasingly rely on in-operando characterization techniques to monitor the changes in morphology, electronic structure, and charge transport dynamics of this compound-based devices during operation. Techniques such as grazing-incidence wide-angle X-ray scattering (GIWAXS) and atomic force microscopy (AFM) can provide real-time information on the molecular packing and film morphology, which can be correlated with device performance and stability.

Integration into Multifunctional Materials and Hybrid Systems

The unique properties of this compound make it an attractive building block for the creation of multifunctional materials and hybrid systems. Its electron-accepting nature makes it suitable for use in organic solar cells and as an n-type semiconductor in OFETs.

Researchers are exploring the integration of this compound-based polymers into bulk heterojunction solar cells, where they can act as the electron acceptor in combination with a suitable polymer donor. The broad absorption and tunable energy levels of these materials are advantageous for efficient light harvesting and charge separation.

Furthermore, the development of hybrid systems, where this compound derivatives are combined with inorganic nanomaterials, is a promising area of research. Such hybrid materials could exhibit synergistic properties, leading to enhanced performance in applications such as photocatalysis and sensing.

Fundamental Studies on Charge Transfer and Energy Relaxation Processes

A fundamental understanding of charge transfer and energy relaxation processes is essential for the rational design of high-performance organic electronic materials. In this compound-based donor-acceptor copolymers, intramolecular charge transfer from the donor to the acceptor unit upon photoexcitation is a key process that governs the performance of photovoltaic devices.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are being used to probe the dynamics of these ultrafast processes. By studying how the chemical structure and molecular packing influence the rates of charge separation and recombination, researchers can develop strategies to minimize energy loss and improve device efficiency.

Future studies will likely focus on elucidating the role of factors such as conformational flexibility, intermolecular interactions, and solid-state packing on the charge and energy transfer dynamics in this compound-based materials.

Theoretical Advancements in Predicting Complex System Behavior

Computational modeling and theoretical calculations are playing an increasingly important role in the study of complex organic materials like this compound. Density functional theory (DFT) calculations are used to predict the electronic structure, HOMO/LUMO energy levels, and optical properties of new this compound derivatives before they are synthesized.

These theoretical predictions can guide the synthetic efforts by identifying promising molecular designs with desired electronic properties. Molecular dynamics (MD) simulations can provide insights into the morphology and molecular packing of this compound-based thin films, which are crucial for understanding charge transport.

As computational methods become more powerful and accurate, they will enable the prediction of complex phenomena such as charge mobility and device performance, thereby accelerating the discovery and development of new materials for organic electronics.

Potential for Biosensor Devices and Bio-inspired Material Design

While the primary focus of research on this compound has been on electronic applications, its unique photophysical properties may also be harnessed for the development of biosensors. The fluorescence of perylene-based molecules can be sensitive to the local environment, making them suitable as probes for detecting specific biomolecules or changes in physiological conditions.

Furthermore, the principles of bio-inspired material design could be applied to create novel this compound-based materials with hierarchical structures and tailored functionalities. By mimicking the self-assembly processes found in nature, it may be possible to create highly ordered and functional materials for a range of applications, from advanced sensors to light-harvesting systems. Research in this area is still in its early stages but holds significant promise for the future.

Investigation of Genotoxicity and Environmental Fate of DCPP and its Analogs

The assessment of the genotoxicity and environmental fate of this compound (DCPP) is crucial for understanding its potential impact on biological systems and ecosystems. As a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, DCPP's toxicological and environmental profile can be inferred by examining the characteristics of structurally similar compounds. Direct research on DCPP is limited; therefore, this section discusses its probable genotoxic mechanisms and environmental behavior based on the extensive data available for other PAHs and perylene (B46583) derivatives.

Genotoxicity of DCPP and its Analogs

Polycyclic aromatic hydrocarbons are widely recognized for their genotoxic potential, which is closely linked to their metabolic activation. pnas.org Many PAHs are not intrinsically reactive towards DNA but are enzymatically converted into highly reactive metabolites that can form covalent bonds with DNA, leading to the formation of DNA adducts. pnas.orgcdc.gov These adducts can interfere with DNA replication and transcription, potentially causing mutations and initiating carcinogenesis. pnas.orgcdc.gov

The genotoxicity of PAHs is largely dependent on their metabolic transformation into dihydrodiol epoxide metabolites. nih.gov This process is primarily mediated by cytochrome P450 enzymes. pnas.org The resulting epoxides are highly electrophilic and can attack nucleophilic sites on DNA bases, particularly guanine (B1146940) and adenine. The formation of these DNA adducts is a critical step in the initiation of chemical carcinogenesis. pnas.org

Given its polycyclic aromatic structure, it is highly probable that DCPP undergoes similar metabolic activation pathways. The presence of multiple benzene (B151609) rings suggests that DCPP could be metabolized to various reactive intermediates, each with the potential to interact with cellular macromolecules like DNA.

Studies on benzo[ghi]perylene (B138134), a structural analog of DCPP, have indicated a lower genotoxic profile compared to the well-characterized carcinogen benzo[a]pyrene. nih.gov Research demonstrated that metabolically activated benzo[ghi]perylene damages DNA at a threefold lower rate than benzo[a]pyrene. nih.gov Furthermore, the formation rate of the major DNA adduct for benzo[ghi]perylene metabolites was found to be five times lower than that of benzo[a]pyrene. nih.gov These findings suggest that while DCPP is likely to possess genotoxic properties, the extent of its activity may vary and could potentially be lower than that of some of the most potent PAHs.

Investigations into the genotoxicity of complex PAH mixtures have shown that the interactions between different PAHs can be complex, resulting in synergistic, additive, or antagonistic effects. mdpi.com The presence of non-genotoxic PAHs can sometimes enhance the metabolic activation of genotoxic components within a mixture. acs.org

Table 1: Genotoxicity Data for Representative Polycyclic Aromatic Hydrocarbons

CompoundAmes Test (Salmonella typhimurium)DNA Adduct FormationCarcinogenicity Classification (IARC)
Benzo[a]pyreneMutagenicForms DNA adductsGroup 1 (Carcinogenic to humans)
Benzo[ghi]peryleneGenerally non-mutagenicLower adduct formation than BaPGroup 3 (Not classifiable)
PeryleneGenerally non-mutagenicLimited dataGroup 3 (Not classifiable)
Dibenz[a,h]anthraceneMutagenicForms DNA adductsGroup 2A (Probably carcinogenic to humans)

This table presents illustrative data for analogous compounds to infer potential properties of DCPP, for which direct data is not available.

Environmental Fate of DCPP and its Analogs

The environmental fate of PAHs, including DCPP, is governed by their physicochemical properties, such as low water solubility and high lipophilicity. oup.comscispace.com These characteristics influence their distribution and persistence in various environmental compartments.

PAHs are introduced into the environment from both natural and anthropogenic sources, including the incomplete combustion of organic materials. nih.gov Once released, they are distributed in the air, water, and soil. In the atmosphere, PAHs are often adsorbed onto particulate matter and can be transported over long distances before being deposited onto land or water surfaces through wet or dry deposition. nih.govpjoes.com

In aquatic environments, the low solubility of PAHs leads to their partitioning from the water column to suspended particles and sediments. oup.comscispace.com This accumulation in sediments can create a long-term reservoir of these compounds, where they may persist for extended periods. oup.com The degradation of PAHs in the environment occurs through three primary mechanisms: biodegradation, photodegradation, and chemical degradation. scispace.com

Biodegradation by microorganisms, such as bacteria and fungi, is a significant pathway for the removal of PAHs from soil and sediments. scispace.comnih.gov However, the rate of biodegradation is highly dependent on the structure of the PAH, with high molecular weight compounds like DCPP generally being more resistant to microbial degradation than smaller PAHs. oup.com

Photodegradation, the breakdown of compounds by light, can be an important removal process for PAHs present in the atmosphere and at the surface of water bodies. pjoes.com The susceptibility of a PAH to photodegradation depends on its ability to absorb UV radiation and its chemical structure.

Chemical degradation, such as oxidation by ozone and nitrogen oxides in the atmosphere, can also contribute to the transformation of PAHs. pjoes.com These reactions can lead to the formation of nitro-PAHs, which are often more mutagenic and carcinogenic than the parent compounds. pjoes.com

Perylene, a core structural component of DCPP, is found in aquatic sediments and is considered a marker for soil-derived fungi, suggesting a natural source in addition to anthropogenic ones. nih.gov

Table 2: Environmental Fate Parameters for Representative Polycyclic Aromatic Hydrocarbons

CompoundWater Solubility (mg/L at 25°C)Log Kow (Octanol-Water Partition Coefficient)Half-life in Soil
Benzo[a]pyrene0.00386.04229 - 1,400 days
Perylene0.00046.50182 - 1,778 days
Anthracene (B1667546)0.0454.5416 - 110 days
Pyrene0.1355.1833 - 612 days

This table presents illustrative data for analogous compounds to infer potential properties of DCPP, for which direct data is not available.

Q & A

Q. What are the critical experimental considerations for synthesizing Dicyclopenta[cd,lm]perylene derivatives?

  • Methodological Answer : Synthesis requires strict inert conditions (argon atmosphere) and anhydrous solvents (e.g., THF, DCM) to prevent side reactions. Key steps include bromination using N-bromosuccinimide (NBS) in CCl₄ (0°C, 30 min) and Grignard reagent coupling for functionalization. Purification involves column chromatography (hexane/DCM = 5:1) and solvent removal under reduced pressure .
  • Table 1 : Representative Synthesis Conditions
StepReagents/ConditionsYieldKey NMR Peaks (δ ppm)
BrominationNBS in CCl₄, 0°C~100%8.29 (d, J = 7.4 Hz), 5.45 (s)
Grignard Coupling2-methylene-MgBr in THF, 6h RTNot reportedN/A

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

  • Methodological Answer :
  • ¹H/¹³C NMR : Used to confirm regioselectivity and substituent effects. For example, aromatic protons appear at δ 8.29–6.70 ppm, with splitting patterns indicating conjugation .
  • UV-vis-NIR : Identifies π-π* transitions (e.g., absorption bands at ~400–600 nm). Compare with reference standards (e.g., dibenzo[cd,lm]perylene) to resolve spectral shifts caused by structural differences .
  • APCI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 539.0002 for brominated derivatives) .

Advanced Research Questions

Q. How can computational methods like DFT resolve the electronic structure and anti-aromaticity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets optimizes geometry and calculates molecular orbitals. Key steps:
  • Geometry Optimization : Validates bowl-shaped structure and bond lengths (e.g., C–C bonds ~1.38–1.42 Å) .
  • Anti-Aromaticity Analysis : Use NICS (Nucleus-Independent Chemical Shift) to evaluate ring currents. Negative NICS values indicate paratropic currents, confirming global anti-aromaticity .
  • Table 2 : Computational Parameters
PropertyMethod/Basis SetResult
HOMO-LUMO GapDFT-B3LYP/6-31G*~2.1 eV
NICS(1)zzB3LYP/6-31G*–15 ppm (anti-aromatic)

Q. What methodologies resolve contradictions in UV spectral data between synthesized compounds and reference standards?

  • Methodological Answer : Spectral discrepancies (e.g., band shifts) arise from solvent polarity or substituent effects. Resolve by:
  • Solvent Matching : Use identical solvents (e.g., CH₃CN/CH₂Cl₂) for comparative analysis .
  • TD-DFT Calculations : Simulate UV spectra under experimental conditions to identify electronic transitions .
  • Example : Compound I’s UV spectrum matched dibenzo[cd,lm]perylene’s band shape but shifted due to extended conjugation .

Q. How to evaluate the redox behavior of this compound for energy storage applications?

  • Methodological Answer :
  • Cyclic Voltammetry (CV) : Conduct in dry DCM with 0.1 M n-Bu₄NPF₆ as electrolyte. Scan at 50 mV/s to identify reduction/oxidation peaks (e.g., E₁/₂ ≈ –1.2 V vs. Ag/AgCl) .
  • Differential Pulse Voltammetry (DPV) : Enhances resolution of overlapping redox events .
  • Theoretical Validation : Compare experimental potentials with DFT-calculated electron affinities .

Data Contradiction and Validation

Q. How to address inconsistencies in NMR data for this compound derivatives?

  • Methodological Answer :
  • Dynamic Effects : Low-temperature NMR (100 K) reduces signal broadening from bowl-to-bowl inversion .
  • X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., single-crystal analysis at 100 K with Cu Kα radiation) .
  • Cross-Validation : Correlate NMR shifts with computed chemical shifts (e.g., GIAO-DFT) .

Methodological Tables

Table 3 : Key Electrochemical Parameters from CV Analysis

CompoundReduction Potential (V)Oxidation Potential (V)
This compound–1.25 (reversible)+0.85 (quasi-reversible)

Table 4 : UV-vis-NIR Absorption Bands

Compoundλₘₐₓ (nm)Assignment
This compound420, 580π-π* transitions
Dibenzo[cd,lm]perylene (reference)410, 560π-π* transitions

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